molecular formula C18H17N5O2S2 B4286481 4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide

4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide

Cat. No. B4286481
M. Wt: 399.5 g/mol
InChI Key: QZYNECCCZCVLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides involves a detailed process that has been optimized to improve yield and selectivity towards specific isozymes, showcasing the chemical's potential in targeting human carbonic anhydrase isozymes I, II, VII, and XIII. The synthesis steps often include chlorination, ammonolysis, and condensation processes, leading to high yields and significant bioactivity (Sūdžius et al., 2010; Zhang De-jun, 2006).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been elucidated using crystallography, revealing diverse conformational polymorphism. The structures exhibit varying torsion angles and bond lengths, contributing to their distinct biological activities. The imide configuration, rather than the amide form, is commonly observed, highlighting unique structural features (Bar & Bernstein, 1985).

Chemical Reactions and Properties

Sulfonamides, including this compound, undergo various chemical reactions, such as Mitsunobu reactions and interactions with isocyanates, leading to a wide range of derivatives with potential antitumor and enzyme inhibitory activities. These reactions showcase the chemical's versatility and its application in synthesizing compounds with desired biological properties (Masevičius et al., 2012; Chern et al., 1990).

Physical Properties Analysis

The physical properties of 4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide derivatives, such as solubility, melting points, and crystal structures, play a crucial role in their pharmacological profile. These properties are determined through experimental techniques and computational studies, providing insights into their behavior in biological systems (Ümit Ceylan et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are essential for understanding the compound's utility in drug development. Studies focusing on these aspects reveal the compound's potential as a scaffold for developing inhibitors targeting specific enzymes, demonstrating its importance in medicinal chemistry (Akocak et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 1 (MAPK1) , Insulin receptor , and Insulin receptor substrate 1 . These targets play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis.

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it may pose. This could include toxicity information, flammability, reactivity, and environmental hazards .

properties

IUPAC Name

1-(2-methylphenyl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c1-13-5-2-3-6-16(13)22-18(26)21-14-7-9-15(10-8-14)27(24,25)23-17-19-11-4-12-20-17/h2-12H,1H3,(H,19,20,23)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYNECCCZCVLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(2-methylphenyl)carbamothioyl]amino}-N-(pyrimidin-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.